N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide
Description
N-[4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at position 3. The oxadiazole ring is linked to a phenyl group, which is further connected to a 2-fluorobenzamide moiety via an amide bond. This structural framework is associated with diverse biological activities, including enzyme inhibition and cytotoxic effects, as observed in related compounds .
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-2-15-20-21-17(23-15)11-7-9-12(10-8-11)19-16(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWAHYXGXXGJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
The 1,3,4-oxadiazole scaffold has been extensively studied for its antioxidant properties. Compounds similar to N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide have demonstrated significant antioxidant activities in various assays. For instance, structural modifications at the 5-position of the oxadiazole ring have led to the synthesis of derivatives that exhibit potent antioxidant effects, making them potential candidates for further development as therapeutic agents against oxidative stress-related diseases .
Anticancer Properties
The oxadiazole core is recognized as a pharmacophore with anticancer potential. Research indicates that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The modification of the oxadiazole structure enhances its efficacy as an anticancer agent by improving its interaction with biological targets involved in tumor growth .
Synthetic Applications
Versatile Building Block
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules. For example, it can be modified to create new derivatives with enhanced biological activities or altered pharmacokinetic profiles .
Pharmacological Studies
Multifunctional Agents
Recent studies have explored the potential of oxadiazole derivatives as multifunctional agents that can target multiple biological pathways simultaneously. For example, compounds derived from this compound have been evaluated for their ability to act on both cancerous and inflammatory pathways, showcasing their potential in treating multifactorial diseases .
Table 1: Biological Activities of Oxadiazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antioxidant | |
| Compound B | Anticancer | |
| Compound C | Anti-inflammatory |
Case Study: Anticancer Activity
A study investigating the anticancer properties of oxadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression .
Mechanism of Action
The mechanism of action of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways within cells. This compound is known to inhibit certain enzymes and proteins that are crucial for cancer cell growth and survival . The exact molecular targets and pathways can vary depending on the specific type of cancer being targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Ethyl vs. Ethylthio Substitution
- Docking studies reveal that 6a binds to human carbonic anhydrase II (hCA II) via sulfonyl interactions with residues like Thr200 and His94, achieving a binding energy of -9.2 kcal/mol . In contrast, the target compound’s ethyl group may prioritize van der Waals interactions over polar contacts.
Chlorophenyl vs. Ethyl Substitution
- This compound’s fluorobenzamide (4-fluoro) differs from the target’s 2-fluoro substitution, which may reposition the aromatic ring for distinct π-π stacking interactions .
Fluorophenyl and Sulfamoyl Modifications
- 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide : The sulfamoyl group (-SO2-NR2) enhances polarity and hydrogen-bonding capacity, while the 4-fluorophenyl on oxadiazole may improve target selectivity. Such modifications contrast with the target’s simpler ethyl-oxadiazole and 2-fluorobenzamide structure .
Heterocycle Replacements: Oxadiazole vs. Thiazole/Thiadiazole
- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide : Replacing oxadiazole with thiazole introduces a sulfur atom and a basic nitrogen, altering electronic properties. Thiazoles are more electron-rich, which may enhance interactions with cationic residues in enzymes like acetylcholinesterase (AChE) .
Modifications in the Benzamide Moiety
- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide: The 4-chloro substitution and reduced oxadiazole (5-thioxo) may limit aromaticity, reducing π-stacking efficiency.
- N-(2'-ethyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)-2,6-difluorobenzamide : Difluoro substitution on benzamide enhances electron-withdrawing effects, while the biphenyl system extends conjugation, possibly improving target affinity .
Pharmacological and Structural Insights
Biological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its synthesis, characterization, and biological evaluations, particularly focusing on anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
This compound belongs to the oxadiazole family of compounds, which are known for their diverse pharmacological activities. The molecular formula for this compound is , with a molecular weight of approximately 308.38 g/mol. Its structure features a 1,3,4-oxadiazole ring, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O |
| Molecular Weight | 308.38 g/mol |
| LogP | 4.41 |
| PSA | 62.98 Ų |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate anilines with ethyl hydrazinecarboxylate followed by cyclization to form the oxadiazole ring. This process has been documented in various studies focusing on the preparation of oxadiazole derivatives with enhanced biological activities .
Anti-inflammatory Activity
Several studies have evaluated the anti-inflammatory potential of oxadiazole derivatives. For instance, derivatives similar to this compound have shown promising results in reducing inflammation in animal models. The carrageenan-induced rat paw edema model is commonly used to assess this activity.
In one study, various oxadiazole derivatives were tested for their ability to inhibit inflammation. Compounds with similar structural motifs exhibited significant anti-inflammatory effects comparable to standard anti-inflammatory drugs such as indomethacin .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. This compound has demonstrated activity against a range of bacterial and fungal strains. For instance, compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Recent research has highlighted the potential anticancer activity of this compound and related compounds. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
- Anti-inflammatory Study : A study involving the synthesis and evaluation of several oxadiazole derivatives found that certain substitutions at the 2 and 5 positions significantly enhanced anti-inflammatory activity compared to standard treatments .
- Antimicrobial Evaluation : Another study reported that derivatives similar to this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : In a recent publication focused on novel oxadiazole derivatives, compounds were shown to effectively inhibit the growth of cancer cells through mechanisms involving apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
